molecular formula C10H22N2 B1283373 1-(2-Ethylbutyl)piperazine CAS No. 57184-38-0

1-(2-Ethylbutyl)piperazine

Cat. No.: B1283373
CAS No.: 57184-38-0
M. Wt: 170.3 g/mol
InChI Key: BLMJWLVGFVHJKW-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)piperazine is an organic compound with the molecular formula C10H22N2. It is a derivative of piperazine, characterized by the presence of a 2-ethylbutyl group attached to the nitrogen atom of the piperazine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production typically involves stringent control of reaction conditions to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Ethylbutyl)piperazine is utilized in various scientific research fields:

Mechanism of Action

1-(2-Ethylbutyl)piperazine can be compared to other piperazine derivatives such as:

  • 1-(2-Methylpropyl)piperazine
  • 1-(2-Phenylethyl)piperazine
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness: this compound is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-ethylbutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-10(4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMJWLVGFVHJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566459
Record name 1-(2-Ethylbutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57184-38-0
Record name 1-(2-Ethylbutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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